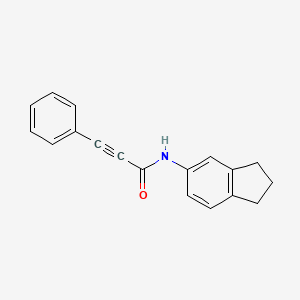![molecular formula C19H17N3O4 B5417526 3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5417526.png)
3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as HNV-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNV-1 belongs to the quinazolinone family of compounds and is known for its ability to inhibit the activity of certain enzymes and receptors in the body.
Wirkmechanismus
3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting tyrosine kinase, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is a process that is necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these targets. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of new anti-cancer therapies based on this compound. Researchers are also interested in studying the potential use of this compound in other disease areas, such as autoimmune disorders and inflammatory diseases. Additionally, there is interest in studying the potential use of this compound in combination with other therapies to increase its efficacy and reduce toxicity.
Synthesemethoden
The synthesis of 3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone involves a multi-step process that requires the use of several reagents and catalysts. The most common method of synthesis involves the condensation of 4-nitrobenzaldehyde with 3-hydroxypropylamine to form 4-nitrophenylvinylamine. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and receptors that are involved in the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-(3-hydroxypropyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-13-3-12-21-18(20-17-5-2-1-4-16(17)19(21)24)11-8-14-6-9-15(10-7-14)22(25)26/h1-2,4-11,23H,3,12-13H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVLEMVSRJFGFS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5417454.png)
![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
![2-(4-methylpentyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5417475.png)
![2-chloro-4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5417479.png)
![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)

![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)


![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)

![4-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5417561.png)